2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol
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Overview
Description
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group and a prenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the prenylation of phenol using prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the prenylation reaction. The reaction conditions are optimized to achieve high selectivity and yield, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The prenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate
- 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate synthase
Uniqueness
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol is unique due to its specific structural features, including the presence of both a phenolic hydroxyl group and a prenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
113334-50-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H14O2/c1-9(8-12)6-7-10-4-2-3-5-11(10)13/h2-6,12-13H,7-8H2,1H3 |
InChI Key |
HADRXJSIEQHGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC=C1O)CO |
Origin of Product |
United States |
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